N-(4-methoxybenzyl)-4-phenylbutanamide

Catalog No.
S1607930
CAS No.
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methoxybenzyl)-4-phenylbutanamide

Product Name

N-(4-methoxybenzyl)-4-phenylbutanamide

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)14-19-18(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20)

InChI Key

SHDMHHKAGOMFRV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2

N-(4-methoxybenzyl)-4-phenylbutanamide is a chemical compound with the molecular formula C17H19NO2\text{C}_{17}\text{H}_{19}\text{NO}_{2} and a molecular weight of approximately 269.34 g/mol. This compound features a butanamide structure substituted with a 4-methoxybenzyl group and a phenyl group, making it a member of the amide class of compounds. Its systematic name reflects its structural components, which include an amide functional group and aromatic rings that contribute to its potential biological activity and chemical reactivity .

Typical for amide compounds. These reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that N-(4-methoxybenzyl)-4-phenylbutanamide exhibits various biological activities, including:

  • Anti-inflammatory Properties: Some studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Effects: The compound has been evaluated for its potential analgesic properties, contributing to pain relief mechanisms.
  • Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide typically involves several steps:

  • Formation of the Butanamide Backbone: Starting materials such as phenylacetic acid derivatives are reacted with appropriate amines to form the butanamide structure.
  • Alkylation: The introduction of the 4-methoxybenzyl group can be achieved through alkylation reactions, often using alkyl halides and a suitable base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(4-methoxybenzyl)-4-phenylbutanamide.

N-(4-methoxybenzyl)-4-phenylbutanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation and pain management.
  • Chemical Research: As a synthetic intermediate, it can be used in the preparation of other complex organic molecules.
  • Material Science: Its unique structural features may allow for applications in developing new materials with specific properties.

Several compounds share structural similarities with N-(4-methoxybenzyl)-4-phenylbutanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-benzyl-4-phenylbutanamideC17H19NOLacks the methoxy group; simpler structure
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamideC17H17NO3Contains an oxo group; different reactivity
N-(4-methoxyphenyl)-2-phenylbutanamideC18H21NO2Different position of methoxy substitution

These compounds highlight the uniqueness of N-(4-methoxybenzyl)-4-phenylbutanamide due to its specific substitution pattern and potential biological activity profile. Each compound's distinct functional groups contribute to varied chemical reactivities and biological interactions, making them suitable for different applications in research and industry .

XLogP3

3.3

Dates

Last modified: 07-18-2023

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